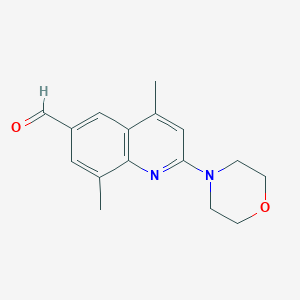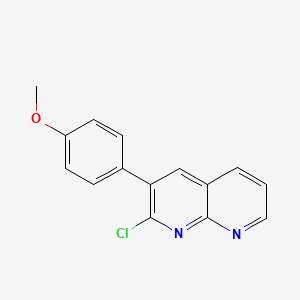
6-(Benzyloxy)-4-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-4-chloroquinazoline is a heterocyclic aromatic organic compound. It is characterized by a quinazoline core structure substituted with a benzyloxy group at the 6th position and a chlorine atom at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline.
Benzyloxy Substitution: The 6-position of the quinazoline ring is substituted with a benzyloxy group through a nucleophilic aromatic substitution reaction. This can be achieved using benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Benzyloxy)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or water.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 4-hydroquinazoline.
Substitution: Aminoquinazoline or thioquinazoline derivatives.
Applications De Recherche Scientifique
6-(Benzyloxy)-4-chloroquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-4-chloroquinazoline involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
4-Chloroquinazoline: Lacks the benzyloxy group, making it less hydrophobic and potentially less active in biological systems.
6-Methoxy-4-chloroquinazoline: Contains a methoxy group instead of a benzyloxy group, which may alter its binding affinity and biological activity.
6-(Benzyloxy)-4-fluoroquinazoline: Substitutes the chlorine atom with a fluorine atom, potentially affecting its reactivity and interaction with molecular targets.
Uniqueness: 6-(Benzyloxy)-4-chloroquinazoline is unique due to the presence of both the benzyloxy and chlorine substituents, which together enhance its hydrophobicity and potential for specific interactions with biological targets. This combination of functional groups makes it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C15H11ClN2O |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
4-chloro-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C15H11ClN2O/c16-15-13-8-12(6-7-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Clé InChI |
SDRQHBGBZGSCKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)


![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)

![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)






